amino]- CAS No. 102555-83-9](/img/structure/B15077175.png)
Acetamide, N-(2-chloro-6-methylphenyl)-2-[[2-(diethylamino)ethyl](phenylmethyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-(phenylmethyl)azanium dichloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes chloro, methyl, and azanium groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-(phenylmethyl)azanium dichloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of aniline derivatives, followed by the introduction of methyl and azanium groups through various organic reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for research and application.
化学反応の分析
Types of Reactions
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-(phenylmethyl)azanium dichloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using different reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction could produce dechlorinated or demethylated derivatives.
科学的研究の応用
Chemistry
In chemistry, [2-(2-chloro-6-methylanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-(phenylmethyl)azanium dichloride is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology
Biologically, this compound may be studied for its potential interactions with cellular components, such as proteins and nucleic acids, making it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound’s unique structure could be explored for therapeutic applications, including its potential as an antimicrobial or anticancer agent.
Industry
Industrially, [2-(2-chloro-6-methylanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-(phenylmethyl)azanium dichloride may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-(phenylmethyl)azanium dichloride involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2,2′-Oxydiethylamine dihydrochloride
Uniqueness
Compared to similar compounds, [2-(2-chloro-6-methylanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-(phenylmethyl)azanium dichloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
102555-83-9 |
|---|---|
分子式 |
C22H30ClN3O |
分子量 |
387.9 g/mol |
IUPAC名 |
2-[benzyl-[2-(diethylamino)ethyl]amino]-N-(2-chloro-6-methylphenyl)acetamide |
InChI |
InChI=1S/C22H30ClN3O/c1-4-25(5-2)14-15-26(16-19-11-7-6-8-12-19)17-21(27)24-22-18(3)10-9-13-20(22)23/h6-13H,4-5,14-17H2,1-3H3,(H,24,27) |
InChIキー |
IHBUSGGLXXXAML-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(2E)-2-benzylidenehydrazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077107.png)
![Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate](/img/structure/B15077110.png)
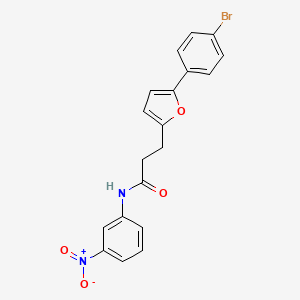


![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15077137.png)
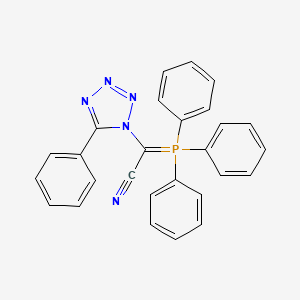
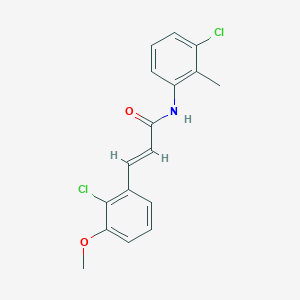
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15077156.png)
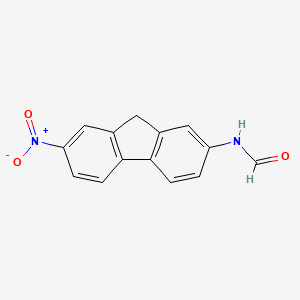
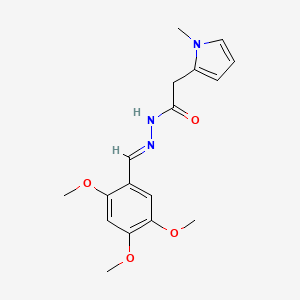
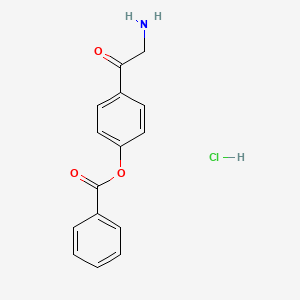
![(5E)-5-(4-Butoxy-3-methoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15077178.png)

